

Physical and chemical properties of substituted pyrazole-4-carbonyl chlorides

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Compound of Interest

Compound Name: *1-Methyl-1H-pyrazole-4-carbonyl chloride*

Cat. No.: *B1351661*

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazole-4-Carbonyl Chlorides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of substituted pyrazole-4-carbonyl chlorides, a critical class of chemical intermediates. Their importance lies in their role as versatile building blocks for the synthesis of a wide array of biologically active compounds used in pharmaceuticals and agrochemicals. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[1][2][3]} The high reactivity of the carbonyl chloride group makes these compounds ideal precursors for creating diverse libraries of derivatives for drug discovery and development.

Core Chemical Structure

Substituted pyrazole-4-carbonyl chlorides are characterized by a five-membered aromatic pyrazole ring with a carbonyl chloride group at the 4-position. The other positions on the ring (1, 3, and 5) can bear a variety of substituents (R^1 , R^3 , R^5), which modulate the molecule's physical, chemical, and biological properties. The nitro group, for example, is a strong electron-withdrawing group that can affect the molecule's reactivity.^[1]

Physical Properties

The physical properties of substituted pyrazole-4-carbonyl chlorides vary significantly depending on the nature and size of the substituents on the pyrazole ring. These compounds are typically solids at room temperature. Below is a summary of data for several representative examples.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride	C ₁₂ H ₁₁ ClN ₂ O	234.69	58-59	61226-20-8[4]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride	C ₆ H ₅ ClF ₂ N ₂ O	194.56	Not Available	141573-96-8[5]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride	C ₇ H ₈ Cl ₂ N ₂ O	207.05	Not Available	129560-00-5[6]
5-fluoro-1,3-dimethyl-1H-Pyrazole-4-carbonyl chloride	C ₆ H ₆ ClFN ₂ O	176.58	Not Available	202476-26-4[7]

Chemical Properties and Reactivity

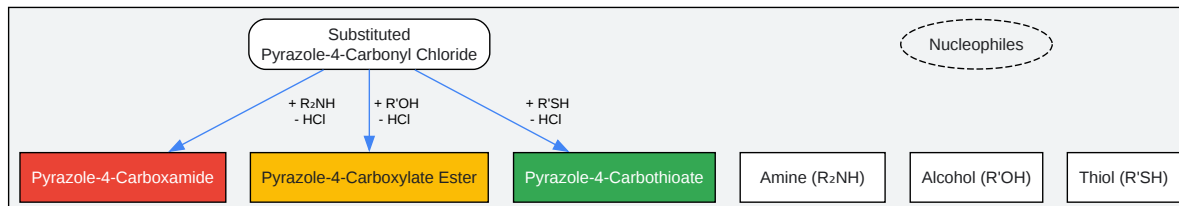
The chemistry of pyrazole-4-carbonyl chlorides is dominated by the highly electrophilic carbonyl chloride group. This functional group is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1]

Key Reactions:

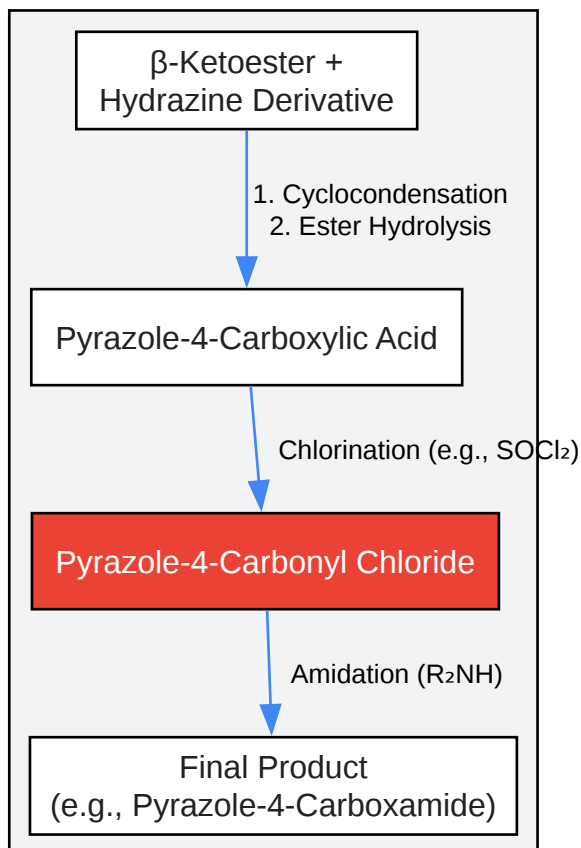
- Amidation: Reaction with primary or secondary amines yields the corresponding pyrazole-4-carboxamides. This is one of the most common transformations in drug discovery to introduce diversity.
- Esterification: Reaction with alcohols produces pyrazole-4-carboxylate esters.
- Thioesterification: Reaction with thiols gives pyrazole-4-carbothioates.
- Friedel-Crafts Acylation: The carbonyl chloride can act as an acylating agent for aromatic rings under Friedel-Crafts conditions.

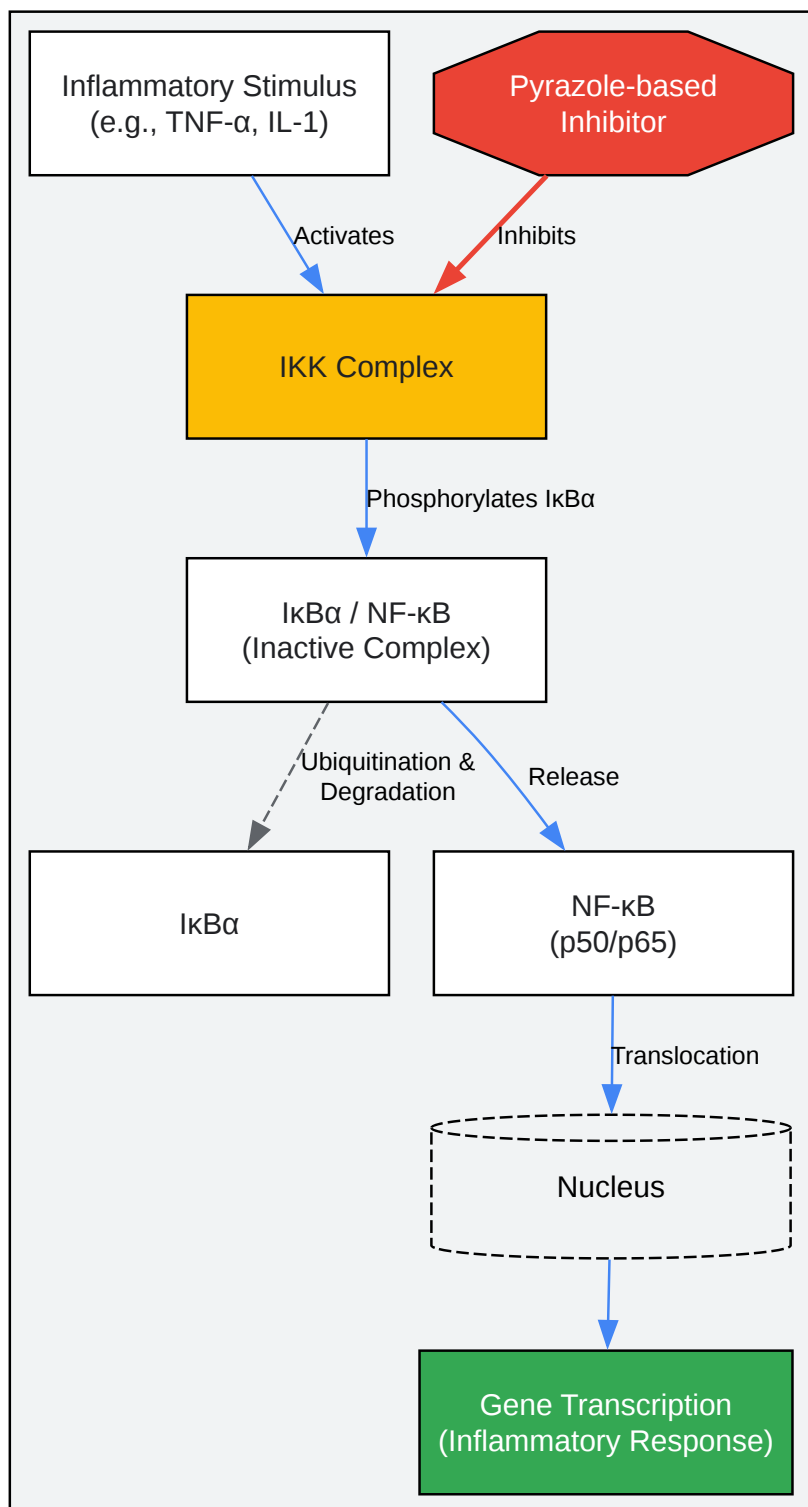
The pyrazole ring itself is aromatic and can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the 4-position if it is unsubstituted.^{[8][9]} However, in pyrazole-4-carbonyl chlorides, the reactivity of the carbonyl chloride group generally dictates the outcome of reactions with nucleophiles.

Core Reactivity of Pyrazole-4-Carbonyl Chloride



General Synthesis Workflow



Example Signaling Pathway: NF- κ B Inhibition[Click to download full resolution via product page](#)

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